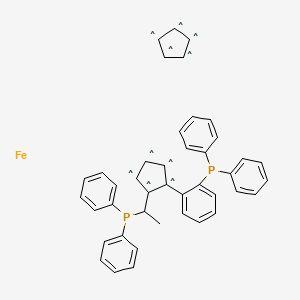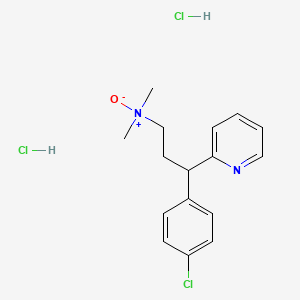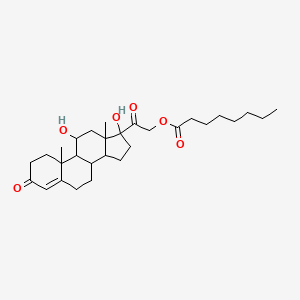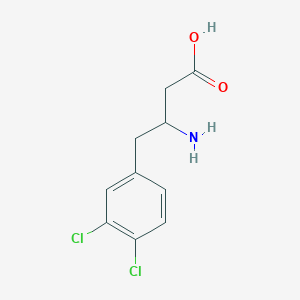![molecular formula C22H22N2O B12293996 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a quinoline moiety attached to a bicyclic azabicyclo[222]octane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the azabicyclo[2.2.2]octane moiety through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry methods to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in DMF or sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines.
Aplicaciones Científicas De Investigación
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the azabicyclo[2.2.2]octane structure can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxabicyclo[2.2.2]octan-6-ol: A structurally related compound with different functional groups.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with nitrogen atoms in the ring structure.
Uniqueness
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the combination of the quinoline and azabicyclo[2.2.2]octane moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H22N2O |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2 |
Clave InChI |
JICDBMXIQNEXKV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)


![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)



![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)

![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)

![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
